molecular formula C16H22N2O4S B1399085 Dansyl 2-(2-aminoethoxy)ethanol CAS No. 113850-25-2

Dansyl 2-(2-aminoethoxy)ethanol

Cat. No.: B1399085
CAS No.: 113850-25-2
M. Wt: 338.4 g/mol
InChI Key: FLARTQRXSPPVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Dansyl 2-(2-aminoethoxy)ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation .

Chemical Reactions Analysis

Dansyl 2-(2-aminoethoxy)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogen gas for catalytic hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Dansyl 2-(2-aminoethoxy)ethanol primarily involves its fluorescence properties. When exposed to specific wavelengths of light, the compound emits fluorescence, allowing it to be used as a marker for tracking and labeling biomolecules. The molecular targets and pathways involved depend on the specific application, such as drug delivery or protein labeling.

Properties

IUPAC Name

5-(dimethylamino)-N-[2-(2-hydroxyethoxy)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)17-9-11-22-12-10-19/h3-8,17,19H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLARTQRXSPPVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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